molecular formula C23H24N4O3 B14109501 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide

Cat. No.: B14109501
M. Wt: 404.5 g/mol
InChI Key: XAORWNUIVPBXBR-UHFFFAOYSA-N
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Description

N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that features both quinoxaline and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation Products: Quinoxaline and indole derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Alcohol derivatives of the original compound.

    Substitution Products: Halogenated or nitrated derivatives of the indole and quinoxaline rings.

Mechanism of Action

The mechanism of action of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}-4-(1-methyl-1H-indol-3-yl)butanamide lies in its dual presence of quinoxaline and indole moieties, which endows it with a broad spectrum of biological activities and potential therapeutic applications. This combination of heterocyclic systems is relatively rare and offers unique opportunities for drug development and material science.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(1-methylindol-3-yl)butanamide

InChI

InChI=1S/C23H24N4O3/c1-26-15-16(17-8-2-4-10-19(17)26)7-6-12-21(28)24-13-14-27-20-11-5-3-9-18(20)25-22(29)23(27)30/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

XAORWNUIVPBXBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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